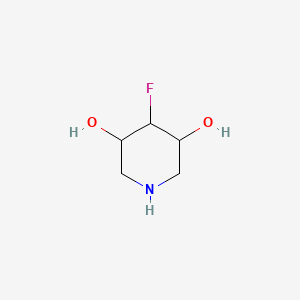
(3R,5S)-4-fluoropiperidine-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-4-fluoropiperidine-3,5-diol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorine atom and two hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-4-fluoropiperidine-3,5-diol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium on carbon (Pd/C) to reduce precursor compounds.
Biocatalysis: Employing enzymes to achieve high enantioselectivity and yield, which is particularly useful for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-4-fluoropiperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R,5S)-4-fluoropiperidine-3,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3R,5S)-4-fluoropiperidine-3,5-diol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid: Another chiral compound with different functional groups and applications.
Uniqueness
(3R,5S)-4-fluoropiperidine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and hydroxyl groups make it a valuable building block in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C5H10FNO2 |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
4-fluoropiperidine-3,5-diol |
InChI |
InChI=1S/C5H10FNO2/c6-5-3(8)1-7-2-4(5)9/h3-5,7-9H,1-2H2 |
InChI Key |
VSZAZPXZYULTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CN1)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


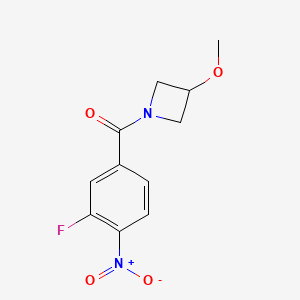
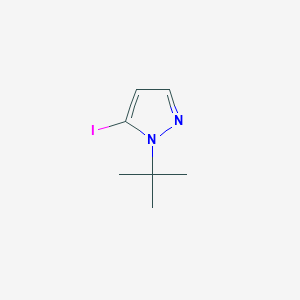
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
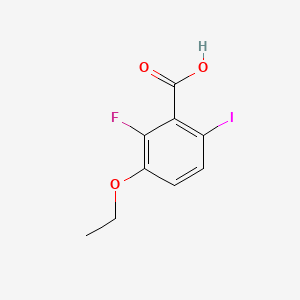

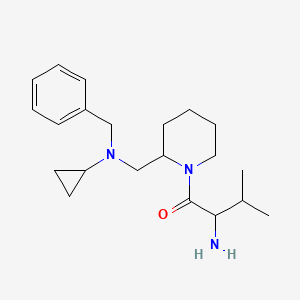
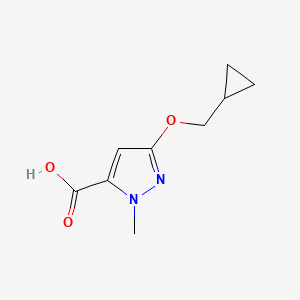
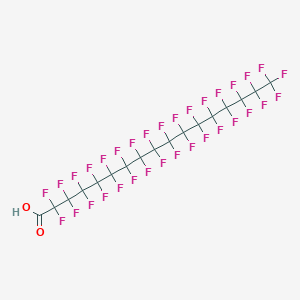
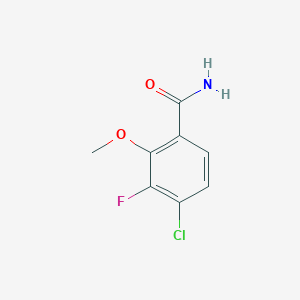

![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
